2,4,6-Trimethoxycinnamic acid

Overview

Description

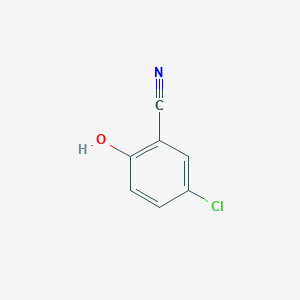

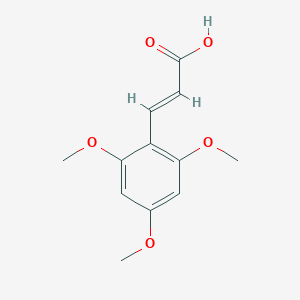

2,4,6-Trimethoxycinnamic acid is a chemical compound with the molecular formula C12H14O5 . It is a type of cinnamic acid, which are natural products found in medicinal plants and foods .

Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethoxycinnamic acid consists of 12 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The average mass is 238.237 Da and the monoisotopic mass is 238.084122 Da .Scientific Research Applications

Cholinesterase Inhibitory Activity

“2,4,6-Trimethoxycinnamic acid” and its derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro . This property could be useful in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine in the brain .

Antinarcotic Agents

“2,4,6-Trimethoxycinnamic acid” and its derivatives have been evaluated as potential antinarcotic agents . They were found to have significant inhibitory action on glutamate-induced neurotoxicity and showed high antinarcotic activity in mice .

Free Radical Scavenging

These compounds have been evaluated for their free radical scavenging activity . This property could be beneficial in the treatment of diseases caused by oxidative stress .

Antitumor Activity

Research has shown that “2,4,6-Trimethoxycinnamic acid” and its derivatives have potential as antitumor agents . This could open up new avenues for cancer treatment .

Antiviral Activity

These compounds have also been studied for their antiviral properties . This could be useful in the development of new antiviral drugs .

Anti-inflammatory Activity

“2,4,6-Trimethoxycinnamic acid” and its derivatives have been found to have anti-inflammatory properties . This could be beneficial in the treatment of inflammatory diseases .

Hematologic Agents

These compounds have potential as hematologic agents . This could be useful in the treatment of blood disorders .

Anxiolytic Agents

“2,4,6-Trimethoxycinnamic acid” and its derivatives have been evaluated in the elevated plus maze (EPM) test, a suitable rodent model of anxiety . This suggests potential use as anxiolytic agents .

Mechanism of Action

Target of Action

The primary targets of 2,4,6-Trimethoxycinnamic acid (TMCA) are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

TMCA interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission.

Biochemical Pathways

The inhibition of AChE and BChE by TMCA affects the cholinergic pathway, which is involved in various physiological processes, including memory and cognition . Additionally, TMCA has been found to inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway .

Result of Action

The inhibition of AChE and BChE by TMCA can lead to enhanced cholinergic transmission, which may have potential therapeutic effects in conditions like Alzheimer’s disease . Additionally, the inhibition of HMG-CoA reductase by TMCA can lead to decreased cholesterol levels, suggesting potential benefits in managing hypercholesterolemia .

Safety and Hazards

properties

IUPAC Name |

(E)-3-(2,4,6-trimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPKRIPFNFIXOK-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trimethoxycinnamic acid | |

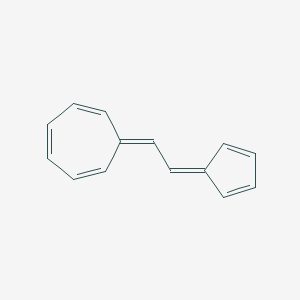

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)

![Bis[2-(4-chlorophenyl)ethyl]amine](/img/structure/B85133.png)